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molecular formula C12H16O2 B1625490 1-(4-Methoxyphenyl)-3-methylbutan-1-one CAS No. 82938-20-3

1-(4-Methoxyphenyl)-3-methylbutan-1-one

Cat. No. B1625490
M. Wt: 192.25 g/mol
InChI Key: OVMXLDVTBSWXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585979B2

Procedure details

In the first and second steps, after anisole (2) is reacted with isovaleryl chloride to afford 1-(4-methoxy-phenyl)-3-methyl-butan-1-one (3), the compound (3) is reacted with bromine, sulfuryl chloride, N-bromosuccinimide or copper bromide, to prepare 2-bromo-1-(4-methoxy-phenyl)-3-methyl-butan-1-one (4). At this time, the reaction temperature is preferably maintained in the range from −10 to 40° C., and the reaction solvent is selected from polar solvents, including dichloromethane, acetonitrile, ethylacetate, lower alcohols such as methanol, ethanol or isopropanol, ethers such as tetrahydrofuran or 1,4-dioxane, dimethylformamide, or dimethylsulfoxide, and mixtures thereof. Among the materials reacting with the compound (3) in the second step, bromine is preferably used because it is inexpensive and increases the yield (yield: 96% or more).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](Cl)(=[O:14])[CH2:10][CH:11]([CH3:13])[CH3:12]>>[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([C:9](=[O:14])[CH2:10][CH:11]([CH3:13])[CH3:12])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CC(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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